2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific receptors in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with ethylene glycol to form 2-methoxyphenylpiperazine.
Pyrimidine Ring Formation: The next step involves the reaction of 2-methoxyphenylpiperazine with 4-phenyl-6-(trifluoromethyl)pyrimidine-2-amine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific receptors in the central nervous system. It is known to act as an antagonist at alpha1-adrenergic receptors, which are involved in the regulation of blood pressure and other physiological functions. The binding of the compound to these receptors inhibits their activity, leading to a decrease in blood pressure and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: Another alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to its specific structural features, such as the trifluoromethyl group, which enhances its binding affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further research and development in the field of medicinal chemistry.
Properties
Molecular Formula |
C22H21F3N4O |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C22H21F3N4O/c1-30-19-10-6-5-9-18(19)28-11-13-29(14-12-28)21-26-17(16-7-3-2-4-8-16)15-20(27-21)22(23,24)25/h2-10,15H,11-14H2,1H3 |
InChI Key |
TZORLBPKCJPTAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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